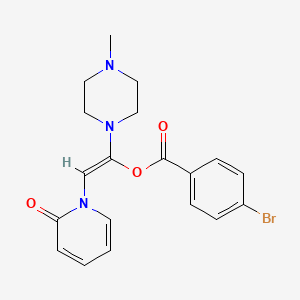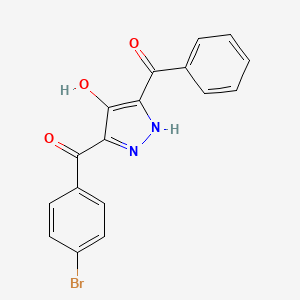![molecular formula C9H7ClN2OS2 B14946952 5H-1,2,3-Dithiazole, 4-chloro-5-[2-(hydroxymethyl)phenylimino]-](/img/structure/B14946952.png)
5H-1,2,3-Dithiazole, 4-chloro-5-[2-(hydroxymethyl)phenylimino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)AMINO]PHENYL}METHANOL is an organic compound characterized by the presence of a chlorinated dithiazole ring attached to an aminophenyl group, which is further connected to a methanol moiety
準備方法
The synthesis of {2-[(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)AMINO]PHENYL}METHANOL typically involves the following steps:
Formation of the dithiazole ring: This can be achieved through the reaction of appropriate precursors under controlled conditions, often involving the use of chlorinating agents.
Attachment of the aminophenyl group: This step usually involves a substitution reaction where the dithiazole ring is reacted with an aminophenyl compound.
Introduction of the methanol moiety: The final step involves the addition of a methanol group to the aminophenyl-dithiazole intermediate, often through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
化学反応の分析
{2-[(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)AMINO]PHENYL}METHANOL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
{2-[(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)AMINO]PHENYL}METHANOL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
作用機序
The mechanism of action of {2-[(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)AMINO]PHENYL}METHANOL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
{2-[(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)AMINO]PHENYL}METHANOL can be compared with other similar compounds such as:
Chlorinated dithiazoles: These compounds share the dithiazole ring but differ in the attached functional groups.
Aminophenyl derivatives: Compounds with similar aminophenyl groups but different substituents.
Methanol derivatives: Compounds with methanol moieties attached to different core structures.
The uniqueness of {2-[(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)AMINO]PHENYL}METHANOL lies in its specific combination of these functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H7ClN2OS2 |
|---|---|
分子量 |
258.8 g/mol |
IUPAC名 |
[2-[(4-chlorodithiazol-5-ylidene)amino]phenyl]methanol |
InChI |
InChI=1S/C9H7ClN2OS2/c10-8-9(14-15-12-8)11-7-4-2-1-3-6(7)5-13/h1-4,13H,5H2 |
InChIキー |
CEBUEZODNIPSKX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CO)N=C2C(=NSS2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxa-15-azatetracyclo[7.5.3.0(1,10).0(3,8)]heptadeca-3(8),4,6-triene-17-carboxylic acid, 16-oxo-, ethyl ester](/img/structure/B14946871.png)


![2,2',2',6',6',10-hexamethylspiro[4-oxa-6,11-diazatetracyclo[7.6.1.02,6.012,16]hexadeca-1(16),9,12,14-tetraene-3,4'-piperidine]-5-one](/img/structure/B14946882.png)
![2-(4-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dioxopyrrolidin-3-yl}piperazin-1-yl)-N-phenylacetamide](/img/structure/B14946885.png)
![2-[6,7-Dimethoxy-2-(4-methylpiperazin-1-yl)quinazolin-4-yl]hydrazinecarboxamide](/img/structure/B14946895.png)

![N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B14946908.png)
![Methyl [3-(3-chlorophenyl)-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate](/img/structure/B14946910.png)
![12-(3,4-dimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B14946917.png)
![Methyl 3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]-2-[(5-methyl-2-pyridyl)amino]propanoate](/img/structure/B14946918.png)
![Ethyl 4-({[1-(3,4-dichlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B14946919.png)
![5-ethyl-7-hydroxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B14946931.png)

